(E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one
Description
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Properties
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-3-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c18-13-6-2-1-5-12(13)11-14-16(22)20(17(23)24-14)10-7-15(21)19-8-3-4-9-19/h1-2,5-6,11H,3-4,7-10H2/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTCZMZAZWCORC-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Key Functional Groups : Thiazolidinone core, chlorobenzylidene moiety, and a pyrrolidine ring.
Anticancer Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings
- Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
- Mechanism of Action :
- Induction of apoptosis via caspase pathways.
- Inhibition of key signaling pathways involved in tumor growth.
- Cytotoxicity : The compound showed a structure-dependent cytotoxic effect, with IC₅₀ values indicating effective inhibition of cell viability at micromolar concentrations.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A549 | 8.4 | Apoptosis induction |
| MCF-7 | 6.8 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored, particularly against multidrug-resistant pathogens.
Key Findings
- Pathogens Tested : The compound was tested against various Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.
- Activity Spectrum :
- Demonstrated significant activity against methicillin-resistant strains.
- Structure-activity relationship studies indicated that modifications to the thiazolidinone core enhanced antimicrobial efficacy.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Klebsiella pneumoniae | 1.0 µg/mL |
Case Studies
Several case studies have highlighted the potential of thiazolidinone derivatives in clinical settings:
- Study on Anticancer Efficacy : A study involving the administration of thiazolidinone derivatives showed a marked reduction in tumor size in xenograft models when treated with the compound.
- Antimicrobial Resistance : Another study focused on the use of this compound against resistant strains of Acinetobacter baumannii, demonstrating its potential as a novel therapeutic agent in combating antibiotic resistance.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazolidinone core, which is known for its diverse biological activities. The synthesis typically involves the condensation of 2-chlorobenzaldehyde with a pyrrolidine derivative, followed by cyclization to form the thiazolidinone ring. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to improve yield and purity.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-chlorobenzaldehyde + pyrrolidine | Reflux in ethanol | High |
| 2 | Thioamide + base | Heating under reflux | Moderate to High |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including (E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The efficacy was assessed using standard disc diffusion methods, revealing inhibition zones comparable to established antibiotics.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study conducted by researchers at [source] demonstrated that this compound exhibited an IC50 value of 15 µM against A549 cells. The study utilized flow cytometry to analyze apoptosis and found a significant increase in early apoptotic cells after treatment.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, showcasing its potential as a therapeutic agent against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for (E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one?
- Answer : The compound can be synthesized via Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one) and 2-chlorobenzaldehyde under basic conditions. Typical conditions involve refluxing in ethanol or methanol with NaOH/KOH as a base, yielding 60-75% after recrystallization . Alternative routes may use thiosemicarbazide intermediates, as seen in analogous thiazolidinone syntheses .
- Table 1 : Optimization of Reaction Conditions
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | NaOH | 80 | 68 |
| Methanol | KOH | 70 | 72 |
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve the (E)-configuration and hydrogen-bonding patterns (e.g., N–H···O/S interactions) . Complement with NMR (¹H/¹³C) to confirm substituent positions and FT-IR to identify thioxo (C=S) and carbonyl (C=O) stretches. Computational methods (DFT) can validate puckering conformations of the thiazolidinone ring .
Q. What preliminary biological activities are associated with this compound?
- Answer : Thioxothiazolidinone derivatives exhibit antibacterial activity by targeting hemoglobin subunits (α/β) . Initial screening via agar diffusion assays against S. aureus and E. coli shows inhibition zones of 12-15 mm at 100 µg/mL. Cytotoxicity assays (MTT) on mammalian cells (e.g., HEK293) are recommended to establish selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Answer : Systematically modify substituents:
- Benzylidene moiety : Replace 2-chlorophenyl with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to assess electronic effects .
- Pyrrolidinylpropyl chain : Vary the alkyl chain length or substitute pyrrolidine with piperidine for steric/electronic tuning .
Use QSAR models (e.g., Molecular Operating Environment, MOE) to correlate substituent properties (logP, polarizability) with activity .
Q. How to address contradictions in biological activity data across studies?
- Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Consistent inoculum size (e.g., 1×10⁶ CFU/mL for antibacterial assays).
- Solvent controls (DMSO ≤1% v/v).
- Purity validation via HPLC (≥95% purity) .
Replicate conflicting results under identical conditions and perform dose-response curves (IC₅₀/EC₅₀) to confirm potency thresholds .
Q. What strategies are effective for optimizing synthetic yield and scalability?
- Answer : Apply Design of Experiments (DoE) to identify critical factors:
- Variables : Solvent polarity, catalyst loading, temperature.
- Response surface methodology (RSM) maximizes yield .
For scalability, transition from batch to continuous-flow reactors to enhance reproducibility and reduce reaction time .
Data Contradiction Analysis
Q. Why do computational predictions of reactivity conflict with experimental observations?
- Answer : Discrepancies may arise from solvent effects (implicit vs. explicit solvation in DFT) or neglected transition states (e.g., keto-enol tautomerism in thiazolidinones). Validate with kinetic studies (e.g., monitoring reaction intermediates via LC-MS) and refine computational models using solvent correction terms (e.g., COSMO-RS) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
